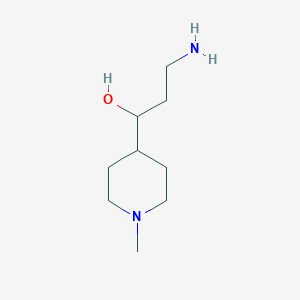
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the reaction of 1-methylpiperidine with an appropriate aminopropanol derivative. One common method includes the reductive amination of 1-methylpiperidine with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it particularly versatile in various synthetic and research applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-amino-1-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8-9,12H,2-7,10H2,1H3 |
InChI Key |
IAOHPBFLXKOGKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)

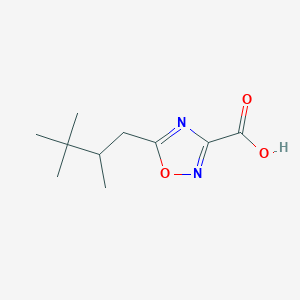
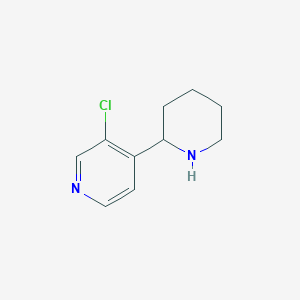
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)
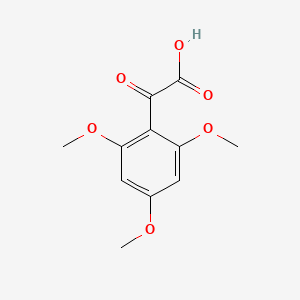
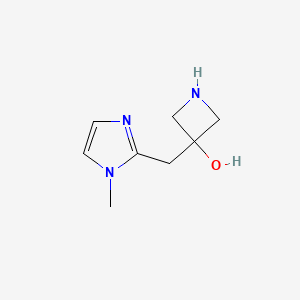
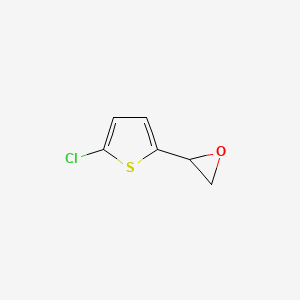


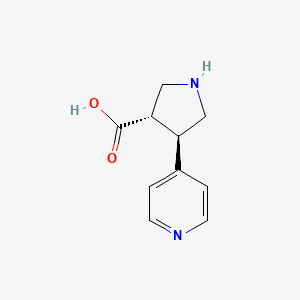


![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
